molecular formula C32H28BrF3N6O4S B12400477 Egfr-IN-74

Egfr-IN-74

货号: B12400477
分子量: 729.6 g/mol
InChI 键: NTWIRWVNYBTFDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Egfr-IN-74 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR) mutants. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent . The development of this compound represents a promising advancement in cancer therapeutics, offering potential benefits over existing treatments.

准备方法

The synthesis of Egfr-IN-74 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. For instance, the preparation method may include the use of palladium-catalyzed coupling reactions, which are common in the synthesis of complex organic molecules . Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.

化学反应分析

Egfr-IN-74 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in this compound.

科学研究应用

Egfr-IN-74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy. In biology, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, it is being explored as a potential therapeutic agent for treating EGFR-mutant cancers, including NSCLC . Additionally, this compound may have applications in the pharmaceutical industry for the development of new cancer treatments.

作用机制

Egfr-IN-74 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling pathways . This inhibition leads to the arrest of cancer cell growth and induces apoptosis. The molecular targets of this compound include various mutant forms of EGFR, which are commonly found in NSCLC .

属性

分子式

C32H28BrF3N6O4S

分子量

729.6 g/mol

IUPAC 名称

ethyl 6-bromo-2-imidazol-1-yl-4-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]quinoline-3-carboxylate

InChI

InChI=1S/C32H28BrF3N6O4S/c1-2-46-31(43)28-29(24-19-22(33)9-12-25(24)38-30(28)42-14-13-37-20-42)41-17-15-40(16-18-41)27-6-4-3-5-26(27)39-47(44,45)23-10-7-21(8-11-23)32(34,35)36/h3-14,19-20,39H,2,15-18H2,1H3

InChI 键

NTWIRWVNYBTFDJ-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3C=CN=C3)N4CCN(CC4)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。